molecular formula C11H15N5OS B14596903 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 59886-64-5

2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide

Cat. No.: B14596903
CAS No.: 59886-64-5
M. Wt: 265.34 g/mol
InChI Key: NSNVYCPZBQSHCS-UHFFFAOYSA-N
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Description

2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a heterocyclic compound that features a morpholine ring attached to a pyridine ring, which is further linked to a hydrazine carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 4-(morpholin-4-yl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazine carbothioamide group to hydrazine or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential anti-inflammatory and anti-tumor activities.

Mechanism of Action

The mechanism of action of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The morpholine and pyridine rings can facilitate interactions with various biological targets, while the hydrazine carbothioamide group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyridine: A simpler analog lacking the hydrazine carbothioamide group.

    4-(Morpholin-4-yl)pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: A key reagent used in the synthesis.

Uniqueness

2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to the presence of both the morpholine and pyridine rings, as well as the hydrazine carbothioamide group

Properties

CAS No.

59886-64-5

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

[(4-morpholin-4-ylpyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H15N5OS/c12-11(18)15-14-8-9-7-10(1-2-13-9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2,(H3,12,15,18)

InChI Key

NSNVYCPZBQSHCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C=NNC(=S)N

Origin of Product

United States

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